molecular formula C18H17ClN2O2 B15012301 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B15012301
M. Wt: 328.8 g/mol
InChI Key: RMPZFHUOSXNZFH-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a polyfunctionalized 4H-chromene derivative characterized by a bicyclic framework comprising a fused pyran and cyclohexenone ring system. The compound features a 3-chlorophenyl substituent at position 4, a dimethyl group at position 7, and a nitrile group at position 2.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H17ClN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3

InChI Key

RMPZFHUOSXNZFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction forms an intermediate, which is then cyclized with dimedone under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-Bromophenyl analog (C18H17BrN2O2): Exhibited 86% synthesis yield using urea as an organocatalyst. The bromine atom’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to chlorine .
  • 2-Chlorophenyl analog : Substitution at the ortho position may sterically hinder interactions with target proteins, reducing efficacy compared to the meta-substituted 3-chlorophenyl derivative .

Methoxy-Substituted Derivatives

  • 3-Methoxyphenyl analog (C19H20N2O3): The methoxy group’s electron-donating nature may enhance solubility but reduce electrophilic character compared to chlorine. This compound showed a melting point of 207–208°C, similar to the target compound .
  • 3,4-Dimethoxyphenyl analog (C24H22N2O4·H2O): Demonstrated anticancer activity via apoptosis induction, attributed to methoxy groups enhancing π-π stacking with cellular receptors .

Hydroxyl and Benzyloxy Derivatives

  • 3-Hydroxyphenyl analog : Higher melting point (232–234°C) due to hydrogen bonding, suggesting improved crystallinity compared to the chloro derivative .
  • 4-((4-Chlorobenzyl)oxy)phenyl analog (6g): Exhibited tyrosinase inhibition (IC50 = 2.1 µM), highlighting the role of extended aryl-ether substituents in enzyme interaction .

Physicochemical Properties

Compound Substituent Melting Point (°C) Biological Activity Synthesis Yield/Catalyst Reference
Target compound 3-Chlorophenyl Data not provided Anticancer (inferred) Not specified -
3-Bromophenyl derivative 3-Bromophenyl - - 86% (urea catalyst)
3-Methoxyphenyl derivative 3-Methoxyphenyl 207–208 - Not specified
3-Hydroxyphenyl derivative 3-Hydroxyphenyl 232–234 - 85% (EtOH solvent)
4-((4-Chlorobenzyl)oxy)phenyl 4-((4-Cl-benzyl)oxy) 207–208 Tyrosinase inhibition 64% (n-hexane:EtOAc)

Structural and Conformational Analysis

Crystallographic studies of analogs reveal:

  • The 3,4-dimethoxyphenyl derivative adopts a half-boat conformation in the cyclohexenone ring and a "V"-shaped pyran ring, with methoxy groups participating in hydrogen bonding .
  • 2-Chlorophenyl derivatives exhibit intermolecular N–H⋯N and O–H⋯O hydrogen bonds, stabilizing crystal packing .

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